

# Validierung der Biokompatibilität von Polyvinylbutyral (PVB) für medizinische Anwendungen: Ein Vergleichsleitfaden

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Vinylbutyraldehydlosung

Cat. No.: B15481046

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung stellt die Auswahl des richtigen Polymers für medizinische Anwendungen eine entscheidende Herausforderung dar. Die Biokompatibilität, also die Fähigkeit eines Materials, in einer spezifischen Anwendung eine angemessene Wirtsreaktion hervorzurufen, ist dabei von größter Bedeutung. Dieser Leitfaden bietet einen objektiven Vergleich der Biokompatibilität von Polyvinylbutyral (PVB) mit etablierten Alternativen wie Polyvinylchlorid (PVC), Polymilchsäure (PLA) und Poly(lactid-co-glycolid) (PLGA). Die hier präsentierten Daten und Protokolle sollen als fundierte Grundlage für Materialentscheidungen in der medizinischen Forschung und Produktentwicklung dienen.

Polyvinylbutyral (PVB) ist ein vielseitiges Harz, das für seine starken Bindungseigenschaften, optische Klarheit und Flexibilität bekannt ist.<sup>[1]</sup> Während es vor allem in Verbundsicherheitsglas für Automobil-Windschutzscheiben zum Einsatz kommt, rücken seine potenziellen biomedizinischen Anwendungen zunehmend in den Fokus.<sup>[1]</sup> Eine Studie zu einem Verbund aus recyceltem PVB und hochdichtem Polyethylen (HDPE) kam zu dem Schluss, dass diese Materialien sicher und biokompatibel sind, ohne dass potenzielle Schäden, Toxizität oder Entzündungen in den Zellen induziert wurden.<sup>[2][3]</sup> Für eine fundierte Bewertung ist jedoch ein direkter Vergleich mit etablierten medizinischen Polymeren unerlässlich.

## Vergleichende Analyse der Biokompatibilität

Die Bewertung der Biokompatibilität von Polymeren für medizinische Zwecke stützt sich auf eine Reihe von standardisierten Tests, die in der Normenreihe ISO 10993 festgelegt sind.[\[2\]](#)[\[4\]](#)[\[5\]](#) Zu den wichtigsten Prüfungen gehören die In-vitro-Zytotoxizität, die Hämokompatibilität und In-vivo-Implantationsstudien.

## In-vitro-Zytotoxizität

Die Zytotoxizität bewertet die potenzielle Toxizität eines Materials auf zellulärer Ebene. Gemäß ISO 10993-5 wird eine Materialprobe oder ihr Extrakt in Kontakt mit kultivierten Zellen gebracht und die Zelllebensfähigkeit quantifiziert.[\[6\]](#)[\[7\]](#)[\[8\]](#) Eine Reduktion der Zelllebensfähigkeit um mehr als 30% wird als zytotoxischer Effekt gewertet.[\[9\]](#)

Material	Zelltyp	Testmethode	Ergebnis (Zellviabilität %)	Quelle
PVB (recycelt, in HDPE-Verbund)	Humane periphere mononukleäre Blutzellen (PBMCs)	Direkter Kontakt	75-100%	<a href="#">[3]</a>
PVC	L929 (Maus-Fibroblasten)	Elutionstest	Variabel (Mittelwert 43 ± 30%)	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
PLA	k.A.	k.A.	Allgemein als biokompatibel und nicht-toxisch beschrieben	k.A.
PLGA	k.A.	k.A.	Allgemein als biokompatibel und nicht-toxisch beschrieben	k.A.
Polycarbonat-Urethan (PCU) (Vergleich)	L929 (Maus-Fibroblasten)	Extrakt-Test	>70%	<a href="#">[12]</a> <a href="#">[13]</a>

Anmerkung: Quantitative Daten zur Zytotoxizität von reinem PVB für medizinische Anwendungen sind in der öffentlich zugänglichen Literatur nur sehr begrenzt verfügbar. Die angegebenen Werte für PVB beziehen sich auf einen Verbundwerkstoff.

## Hämokompatibilität

Die Hämokompatibilität ist für Materialien mit direktem Blutkontakt von entscheidender Bedeutung. Die Hämolyse-Untersuchung nach ISO 10993-4 und ASTM F756 ist ein gängiger Test, bei dem die Zerstörung von roten Blutkörperchen (Erythrozyten) durch das Material gemessen wird.<sup>[5]</sup> Ein Hämolyse-Prozentsatz unter 2% gilt als nicht-hämolytisch.<sup>[5]</sup>

Material	Testmethode	Ergebnis (Hämolyse %)	Quelle
PVB	k.A.	k.A.	k.A.
PVC	Dynamischer Durchfluss-Loop	Thrombozytenadhäsion höher als bei PTFE	<sup>[14]</sup>
PLA	k.A.	k.A.	k.A.
PLGA	k.A.	k.A.	k.A.
HDPE (Negativkontrolle)	ASTM F756-17	< 2%	<sup>[2][15]</sup>
Latex (Positivkontrolle)	ASTM F756-17	4-7%	<sup>[2]</sup>

Anmerkung: Es wurden keine quantitativen Hämolyse-Daten für PVB in der recherchierten Literatur gefunden.

## In-vivo-Implantationsstudien

In-vivo-Studien an Tiermodellen geben Aufschluss über die Gewebereaktion auf ein Implantat. Ein wichtiger Parameter ist die Dicke der sich bildenden fibrösen Kapsel, die ein Maß für die chronische Entzündungsreaktion ist.

Material	Tiermodell	Implantationsdauer	Fibröse Kapseldicke (µm)	Entzündungsreaktion	Quelle
PVB	k.A.	k.A.	k.A.	k.A.	k.A.
Silikon (Vergleich)	Schwein	270 Tage	Signifikant dicker als bei texturierten Implantaten	Erhöht im Vergleich zu texturierten Implantaten	[16]
Hydroxyapatit (Vergleich)	Ratte	10 Monate	Anstieg um >200%	Zeitabhängige Zunahme	[5][17]
PLA/Bioglass G5	Maus	k.A.	k.A.	Höhere Anzahl an mehrkernigen Riesenzellen im Vergleich zu reinem PLA	[18]

Anmerkung: Es wurden keine spezifischen Daten zur fibrösen Kapseldicke für PVB-Implantate in der recherchierten Literatur gefunden.

## Experimentelle Protokolle

### Zytotoxizitätstest (Elutionsmethode nach ISO 10993-5)

- **Probenvorbereitung:** Das Testmaterial wird gemäß den Vorgaben der ISO 10993-12 extrahiert. Typischerweise wird ein Verhältnis von Materialoberfläche zu Extraktionsmedium (z.B. Zellkulturmedium mit oder ohne Serum) festgelegt. Die Extraktion erfolgt unter definierten Bedingungen (z.B. 37°C für 24 Stunden).
- **Zellkultur:** Eine geeignete Zelllinie (z.B. L929 Maus-Fibroblasten) wird in 96-Well-Platten ausgesät und bis zu einer Konfluenz von etwa 80% inkubiert.[19]
- **Exposition:** Das Kulturmedium wird entfernt und durch den Materialextrakt in verschiedenen Konzentrationen ersetzt. Als Negativkontrolle dient reines Extraktionsmedium, als

Positivkontrolle eine Substanz mit bekannter Zytotoxizität (z.B. 0,15 mg/mL Natriumdodecylsulfat).[19]

- Inkubation: Die Zellen werden für einen definierten Zeitraum (z.B. 24 Stunden) mit den Extrakten inkubiert.
- Quantifizierung: Die Zellviabilität wird mit einem geeigneten Assay, wie dem MTT-Test, bestimmt.[7][20] Dabei wird die metabolische Aktivität der Zellen colorimetrisch gemessen. Die prozentuale Zellviabilität wird im Vergleich zur Negativkontrolle berechnet.

## Hämolyse-Test (Direkter Kontakt nach ASTM F756)

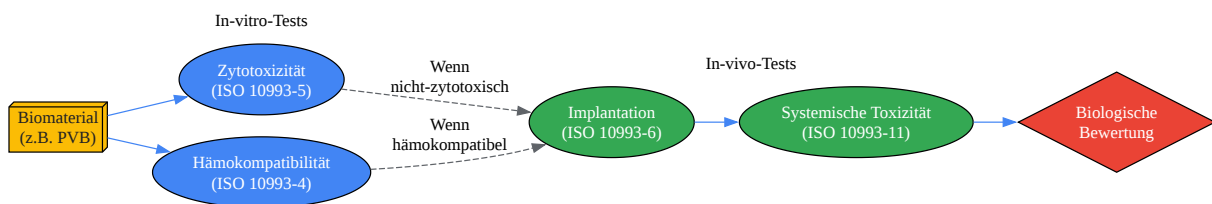
- Blutentnahme: Frisches, antikoaguliertes Kaninchen- oder Humanblut wird verwendet.[5][21]
- Probenvorbereitung: Das Testmaterial wird in definierter Größe und Oberflächenbeschaffenheit vorbereitet.
- Inkubation: Das Material wird in Röhrchen mit einer verdünnten Blutlösung gegeben. Als Negativkontrolle dient HDPE, als Positivkontrolle ein Material mit bekannter hämolytischer Wirkung (z.B. Latex).[2] Die Inkubation erfolgt bei 37°C für 3 Stunden unter leichter Bewegung.[2][4][5]
- Analyse: Nach der Inkubation werden die Proben zentrifugiert, um die intakten Blutzellen zu entfernen.
- Messung: Die Konzentration des freigesetzten Hämoglobins im Überstand wird spektrophotometrisch bei 540 nm gemessen.[4]
- Berechnung: Der prozentuale Hämolysewert wird im Verhältnis zu einer vollständig hämolysierten Probe (100% Kontrolle) und einer nicht-hämolytischen Kontrolle (0% Kontrolle) berechnet.

## In-vivo-Implantationsstudie (Subkutane Implantation)

- Tiermodell: Es wird ein geeignetes Tiermodell, häufig Ratten oder Mäuse, ausgewählt.
- Implantation: Die sterilisierten Materialproben werden subkutan, typischerweise im Rückenbereich der Tiere, implantiert.

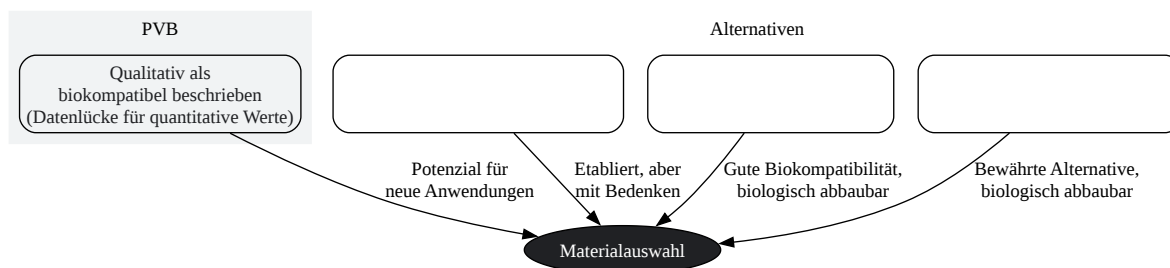
- Beobachtungszeitraum: Die Tiere werden über einen definierten Zeitraum (z.B. 4 und 30 Tage) beobachtet.[22]
- Explantation: Nach Ablauf des Beobachtungszeitraums werden die Tiere eingeschläfert und die Implantate zusammen mit dem umgebenden Gewebe entnommen.
- Histologische Aufarbeitung: Die Gewebeproben werden fixiert, in Paraffin eingebettet, in dünne Schnitte geschnitten und gefärbt (z.B. mit Hämatoxylin und Eosin).
- Analyse: Unter dem Mikroskop wird die Gewebereaktion beurteilt. Dies umfasst die Messung der Dicke der fibrösen Kapsel und die Quantifizierung von Entzündungszellen (z.B. Makrophagen, mehrkernige Riesenzellen).

## Visualisierungen



[Click to download full resolution via product page](#)

Abbildung 1: Allgemeiner Arbeitsablauf für die Biokompatibilitätsprüfung.



[Click to download full resolution via product page](#)

Abbildung 2: Logischer Vergleich von PVB mit alternativen Polymeren.

## Schlussfolgerung

Die vorliegende Analyse zeigt, dass PVB, insbesondere in Verbundwerkstoffen, ein vielversprechendes Potenzial für medizinische Anwendungen aufweist und qualitativ als biokompatibel eingestuft wird. Es besteht jedoch eine signifikante Lücke in der öffentlich zugänglichen wissenschaftlichen Literatur hinsichtlich quantitativer Biokompatibilitätsdaten für reines, medizinisches PVB. Im Gegensatz dazu sind Polymere wie PLA und PLGA gut charakterisiert und gelten allgemein als biokompatibel und sicher für den Einsatz in einer Vielzahl von medizinischen Geräten. PVC wird zwar ebenfalls häufig verwendet, zeigt aber in Studien eine variable Zytotoxizität, was eine sorgfältige Bewertung für jede spezifische Anwendung erfordert.

Für Forscher und Entwickler, die den Einsatz von PVB in Betracht ziehen, ist die Durchführung umfassender Biokompatibilitätstests nach den in diesem Leitfaden beschriebenen Protokollen unerlässlich, um die Sicherheit und Eignung für die jeweilige medizinische Anwendung zu validieren und die bestehende Datenlücke zu schließen.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [revistaseletronicas.pucrs.br](http://revistaseletronicas.pucrs.br) [[revistaseletronicas.pucrs.br](http://revistaseletronicas.pucrs.br)]
- 2. [abstracts.biomaterials.org](http://abstracts.biomaterials.org) [[abstracts.biomaterials.org](http://abstracts.biomaterials.org)]
- 3. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 4. [modernplastics.com](http://modernplastics.com) [[modernplastics.com](http://modernplastics.com)]
- 5. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [[ivami.com](http://ivami.com)]
- 6. [nhiso.com](http://nhiso.com) [[nhiso.com](http://nhiso.com)]
- 7. [greenlight.guru](http://greenlight.guru) [[greenlight.guru](http://greenlight.guru)]
- 8. [namsa.com](http://namsa.com) [[namsa.com](http://namsa.com)]
- 9. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 10. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 11. [medrxiv.org](http://medrxiv.org) [[medrxiv.org](http://medrxiv.org)]
- 12. Material characterization and biocompatibility of polycarbonate-based polyurethane for biomedical implant applications - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 13. Material characterization and biocompatibility of polycarbonate-based polyurethane for biomedical implant applications - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 14. In Vitro Thrombogenicity Testing of Biomaterials in a Dynamic Flow Loop: Effects of Length and Quantity of Test Samples - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 15. [fda.gov](http://fda.gov) [[fda.gov](http://fda.gov)]
- 16. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 17. Thickness of fibrous capsule after implantation of hydroxyapatite in subcutaneous tissue in rats - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 18. Analysis of the in vitro degradation and the in vivo tissue response to bi-layered 3D-printed scaffolds combining PLA and biphasic PLA/bioglass components - Guidance of the inflammatory response as basis for osteochondral regeneration - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]



- 19. taglus.com [taglus.com]
- 20. In vitro evaluation of cytotoxicity of soft lining materials on L929 cells by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. vascularintegrity.com [vascularintegrity.com]
- 22. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validierung der Biokompatibilität von Polyvinylbutyral (PVB) für medizinische Anwendungen: Ein Vergleichsleitfaden]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15481046#validierung-der-biokompatibilit-t-von-pvb-f-r-medizinische-anwendungen]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)